2-Amino-4-(aminomethyl)oxazole

Analytical Chemistry Quality Control Chemical Synthesis

Researchers often face synthetic bottlenecks accessing dual-functionalized oxazoles for SAR validation. Non-substitutable scaffold with precise 2-amino and 4-aminomethyl substitution. - **Core Value**: Unique electronic/steric profile; positional isomer substitution invalidates SAR. - **Reactivity**: Two primary amine handles for amides, reductive amination, and library synthesis. - **Application**: Direct probe for 2-aminooxazole class SAR; antimicrobial and kinase inhibitor programs. - **Supply**: BenchChem - reliable R&D quantities, global dispatch.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
Cat. No. B11924376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(aminomethyl)oxazole
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)N)CN
InChIInChI=1S/C4H7N3O/c5-1-3-2-8-4(6)7-3/h2H,1,5H2,(H2,6,7)
InChIKeyQNESFFXXSAXDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(aminomethyl)oxazole: Bifunctional Heterocyclic Building Block


2-Amino-4-(aminomethyl)oxazole (CAS 933696-57-2) is a specialized heterocyclic compound characterized by a 1,3-oxazole core functionalized with both a primary amine and an aminomethyl group . This dual amine functionality, with a molecular formula of C4H7N3O and a weight of 113.12 g/mol, makes it a versatile intermediate in medicinal chemistry for constructing more complex bioactive molecules . It is primarily used as a research chemical and a synthetic building block for pharmaceutical and agrochemical discovery .

Why 2-Amino-4-(aminomethyl)oxazole Lacks Substitutes


Generic substitution of 2-Amino-4-(aminomethyl)oxazole with other oxazole derivatives is not scientifically valid due to the highly specific nature of structure-activity relationships (SAR) in this class. The presence and exact position of the aminomethyl group at the 4-position, in combination with the 2-amino group, creates a unique set of electronic and steric properties that dictate its reactivity and binding affinity . Research on related 2-aminooxazole systems shows that even minor modifications, such as a shift from an oxazole to a thiazole ring, can fundamentally alter biological activity and binding orientation at target receptors [1]. Therefore, using a different positional isomer or a de-functionalized oxazole would result in a different chemical entity with an unverified and likely divergent profile.

Quantitative Differentiation Evidence for 2-Amino-4-(aminomethyl)oxazole


Purity and Integrity of Commercial Batches

Reputable suppliers, such as ChemScene and Leyan, provide this compound with a certified purity of ≥98%, establishing a verifiable benchmark for research and development . This is a critical procurement metric as it ensures that observed biological or chemical results are attributable to the intended compound and not to impurities. While no direct head-to-head purity comparison with a specific analog is cited in the allowed sources, this represents the standard quality available for this compound.

Analytical Chemistry Quality Control Chemical Synthesis

Optimal Applications for 2-Amino-4-(aminomethyl)oxazole


Versatile Intermediate for Bioactive Heterocycle Synthesis

Due to its dual amine functional groups (2-amino and 4-aminomethyl) on an oxazole core, this compound is ideally suited as a molecular scaffold in medicinal chemistry . It can be used to construct libraries of diverse molecules for screening against various biological targets, including antimicrobial agents, kinase inhibitors, and other therapeutically relevant proteins . The primary amines offer convenient handles for amide bond formation, reductive amination, and other key synthetic transformations.

SAR Studies of Oxazole-Containing Ligands

2-Amino-4-(aminomethyl)oxazole serves as a key structural probe for SAR studies within the 2-aminooxazole class [1]. Its specific substitution pattern allows researchers to isolate the effects of the 4-aminomethyl group on target binding and activity. This is particularly relevant for drug discovery programs targeting receptors or enzymes where the orientation of the amino group is critical for molecular recognition, as demonstrated in opioid receptor research with similar 2-aminooxazole analogues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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